2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is an organic compound with the molecular formula C6H7BrN2 It is a brominated derivative of pyrrolo[1,2-b]pyrazole, characterized by a fused bicyclic structure
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of molecules that have been found to exhibit various biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant effects . The specific targets would depend on the context of these activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the bromination of pyrrolo[1,2-b]pyrazole. One common method starts with the reaction of 3-amino-4-bromopyridine with a suitable reagent to form the pyrrolo[1,2-b]pyrazole core. This intermediate is then subjected to bromination under controlled conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrrolo[1,2-b]pyrazole core.
Scientific Research Applications
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the bromine atom, leading to different reactivity and properties.
2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole: Another brominated derivative with different substitution patterns.
Uniqueness
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific bromination, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGWNUMFCRGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621526-58-6 |
Source
|
Record name | 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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